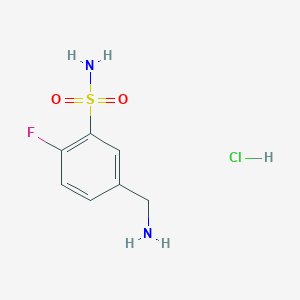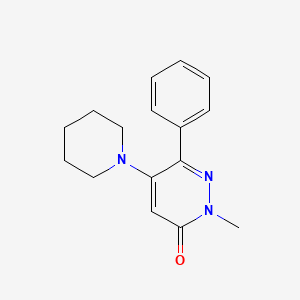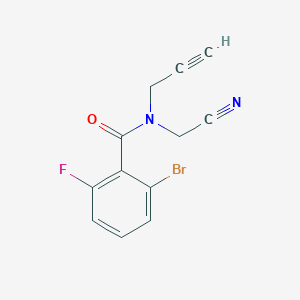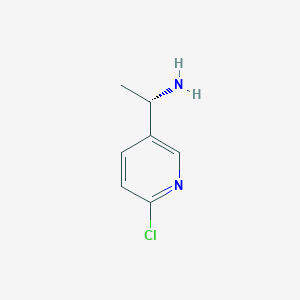
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Binding and Cleavage Studies
This compound can be used in the study of DNA binding and cleavage. It has been found that complexes of this compound with Manganese (II) and Cobalt (II) have been synthesized and characterized. These complexes have shown enhanced antimicrobial activities against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria) and also significant antioxidant activity .
Antimicrobial Activities
The compound has shown enhanced antimicrobial activities against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria) . This makes it a potential candidate for the development of new antimicrobial agents.
Antioxidant Activities
The compound and its metal complexes have also shown significant antioxidant activity . This suggests that it could be used in the development of new antioxidant agents, which are important in the prevention of diseases that are caused by oxidative stress.
Click Chemistry Applications
The compound is a Click Chemistry reagent with a propargyl group and an NHS ester group . The propargyl group can react with biomolecules containing azide group via copper catalyzed Click Chemistry reaction. The NHS ester is an amine reactive group which can be used for derivatizing peptides, antibodies, amine coated surfaces, etc .
Peptide Derivatization
The NHS ester group in the compound is an amine reactive group which can be used for derivatizing peptides . This makes it useful in peptide synthesis and modification, which has applications in drug discovery and development.
Antibody Derivatization
The compound can also be used for derivatizing antibodies . This is important in the development of antibody-drug conjugates, which are a class of therapeutics that are used in the treatment of cancer.
Anticonvulsant Properties
The compound has been found to have anticonvulsant properties . This suggests that it could be used in the development of new treatments for epilepsy and other seizure disorders.
Antinociceptive Properties
The compound also has antinociceptive properties , which means that it could be used in the development of new analgesics for the treatment of pain.
Mecanismo De Acción
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and ethyl acetate . Its melting point is between 96 - 99°C, and it has a predicted boiling point of 441.0±25.0 °C . The compound should be stored under inert atmosphere at -20°C .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light, humidity, and heat can cause decomposition of the compound . Therefore, it is recommended to store the compound under an inert atmosphere at -20°C .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-16-15(23-18-9)10-2-4-11(5-3-10)17-12(20)8-19-13(21)6-7-14(19)22/h2-5H,6-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQDNAHQJHJJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)






![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)
![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)
